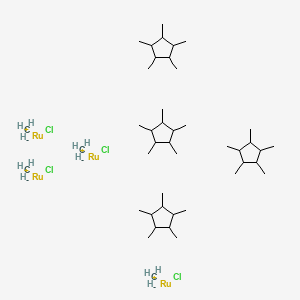
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano es un complejo organometálico que ha despertado un gran interés en el campo de la química. Este compuesto es conocido por su estructura y propiedades únicas, lo que lo convierte en un valioso objeto de estudio en diversas disciplinas científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano típicamente involucra la reacción de 1,2,3,4,5-pentametilciclopentano con un precursor de rutenio. Un método común es la reacción de 1,2,3,4,5-pentametilciclopentano con tricloruro de rutenio en presencia de un agente reductor como el borohidruro de sodio . La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los ligandos unidos al centro de rutenio son reemplazados por otros ligandos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en una atmósfera inerte.
Sustitución: Diversos ligandos como fosfinas, aminas y haluros; las reacciones a menudo se llevan a cabo bajo condiciones inertes y a temperaturas controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de rutenio, mientras que la reducción puede producir hidruros de rutenio. Las reacciones de sustitución dan como resultado la formación de nuevos complejos organometálicos con diferentes ligandos.
Aplicaciones Científicas De Investigación
Carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se investiga por su posible uso en imágenes biológicas y como agente terapéutico debido a sus propiedades únicas.
Medicina: Se explora por sus propiedades anticancerígenas y su capacidad de interactuar con moléculas biológicas.
Industria: Se utiliza en la producción de productos químicos finos, productos farmacéuticos y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano involucra su interacción con objetivos moleculares a través de la química de coordinación. El centro de rutenio puede formar enlaces de coordinación con diversos ligandos, lo que influye en la reactividad y la estabilidad del compuesto. Estas interacciones pueden modular la actividad de enzimas, proteínas y otras moléculas biológicas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Dimer de cloruro de pentametilciclopentanodiilrodio(III): Similar en estructura pero contiene rodio en lugar de rutenio.
Dimer de cloruro de pentametilciclopentanodiiliridio(III): Contiene iridio y exhibe diferente reactividad y aplicaciones.
Dimer de cloruro de pentametilciclopentanodiilcobalto(III): Contiene cobalto y se utiliza en diferentes procesos catalíticos.
Singularidad
Carbanido;cloruro de rutenio(1+);1,2,3,4,5-pentametilciclopentano es único debido a su entorno de coordinación específico y la presencia de rutenio, lo que le confiere propiedades catalíticas y biológicas distintas. Su capacidad de sufrir diversas reacciones químicas y formar complejos estables lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales.
Propiedades
Fórmula molecular |
C44H92Cl4Ru4 |
|---|---|
Peso molecular |
1167.3 g/mol |
Nombre IUPAC |
carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/4C10H20.4CH3.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;;;;;/h4*6-10H,1-5H3;4*1H3;4*1H;;;;/q;;;;4*-1;;;;;4*+2/p-4 |
Clave InChI |
XOOKATSKPFZLTD-UHFFFAOYSA-J |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru+].Cl[Ru+].Cl[Ru+].Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


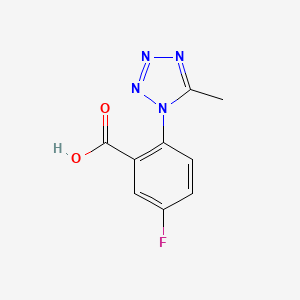
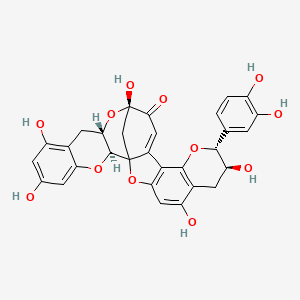


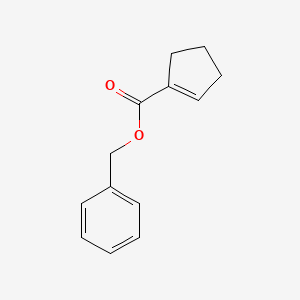
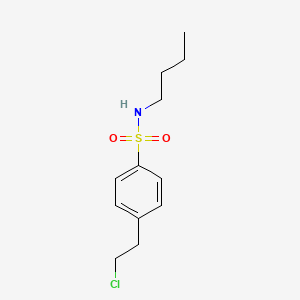
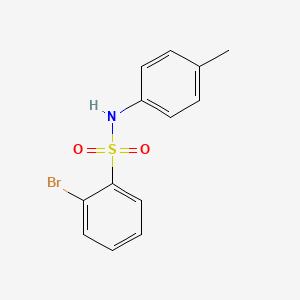


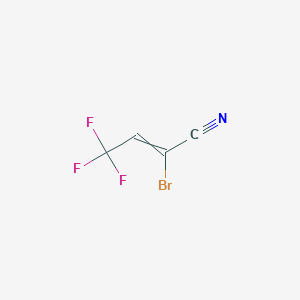
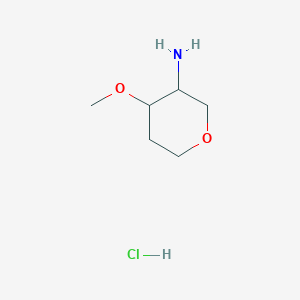
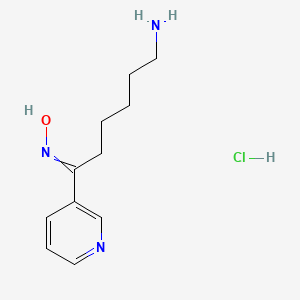
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
